molecular formula C23H22N2O5S B2697756 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide CAS No. 922035-45-8

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide

Numéro de catalogue: B2697756
Numéro CAS: 922035-45-8
Poids moléculaire: 438.5
Clé InChI: PPMMUEUIIDXWPZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)acetic acid” is a related compound with the molecular formula C17H14O4 . Another related compound is "11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid" .


Synthesis Analysis

The synthesis of these types of compounds is complex and often involves multiple steps. For example, the patent WO2015017412A1 describes the synthesis of a series of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine s-oxide derivatives .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various techniques. The molecular formula of “(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)acetic acid” is C17H14O4 .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques. For example, the melting point of a related compound is 130-132°C, and its density is 1.39 g/cm3 .

Applications De Recherche Scientifique

Enzyme Inhibition and Therapeutic Potential

Research into compounds structurally related to N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide has demonstrated their potential in enzyme inhibition and as therapeutic agents. For instance, compounds featuring [1,4]oxazepine-based primary sulfonamides exhibit strong inhibition of human carbonic anhydrases, which are relevant for therapeutic applications (Sapegin et al., 2018). Such inhibitors are significant due to their roles in various physiological processes and potential for treating diseases like glaucoma, epilepsy, and cancer.

Antimicrobial and Antiproliferative Agents

Sulfonamides, including derivatives similar to the compound of interest, have been synthesized and evaluated for their antimicrobial and antiproliferative properties. A study by Abd El-Gilil (2019) described the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives displaying significant cytotoxic activity against human cell lines, such as lung and liver carcinoma, and notable antimicrobial efficacy (Abd El-Gilil, 2019). This highlights the potential of sulfonamide-based compounds in cancer treatment and as antibacterial agents.

Anticancer Activity

Further studies have explored the anticancer activity of compounds within this chemical family. For example, new dihydrodibenzoxepins isolated from natural sources demonstrated anti-tumor activities against human tumor cell lines, indicating the potential of such compounds in developing new anticancer drugs (Wu et al., 2006).

Synthesis and Bioevaluation of Derivatives

Research efforts have also focused on the synthesis and bioevaluation of sulfonamide derivatives for various pharmacological applications. For instance, the synthesis of quinazolin-4-yl-aminobenzenesulfonamide derivatives has been conducted, revealing their potential as diuretic and antihypertensive agents, further expanding the therapeutic utility of this chemical class (Rahman et al., 2014).

Novel Synthetic Routes and Chemical Properties

Additionally, innovative synthetic routes have been developed to construct dibenzo[b,f][1,4]oxazepine derivatives, showcasing the chemical versatility and potential for generating novel compounds with significant biological activities (Zaware et al., 2015). This research underlines the ongoing interest in exploring the therapeutic and chemical properties of this compound family.

Mécanisme D'action

The mechanism of action of these compounds can vary depending on their structure and the target they interact with. For instance, some 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine s-oxide derivatives are selective inhibitors of the Dopamine D2 receptor .

Propriétés

IUPAC Name

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-3-12-29-17-6-8-18(9-7-17)31(27,28)25-16-5-11-21-19(14-16)23(26)24-20-13-15(2)4-10-22(20)30-21/h4-11,13-14,25H,3,12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMMUEUIIDXWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.